molecular formula C9H14O3 B6266849 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid CAS No. 2091748-97-7

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid

Cat. No. B6266849
CAS RN: 2091748-97-7
M. Wt: 170.2
InChI Key:
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Description

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid (OA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C7H14O3 and a molecular weight of 150.19 g/mol. OA is soluble in water, ethanol and ethyl acetate, and is insoluble in benzene and other organic solvents. OA has been used in a variety of scientific research applications due to its ability to act as a proton donor and acceptor and its low toxicity.

Mechanism of Action

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid acts as a proton donor and acceptor, allowing it to act as a catalyst in organic reactions. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid can also act as a nucleophile, allowing it to react with electrophiles. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid can also act as an acid catalyst, allowing it to promote the formation of an ester from an acid and an alcohol. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid can also act as a base catalyst, allowing it to promote the formation of an amide from an amine and an acid.
Biochemical and Physiological Effects
2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has been shown to have a variety of biochemical and physiological effects. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a protective effect against oxidative stress and to inhibit the production of reactive oxygen species. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has also been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also non-toxic, making it safe to use in lab experiments. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid is also soluble in a variety of solvents, making it easy to use in a variety of reactions. The main limitation of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid is that it is not very stable, making it difficult to store for long periods of time.

Future Directions

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has potential applications in a variety of fields. It could be used as a catalyst in the synthesis of polymers and other organic compounds. It could also be used as a reagent in organic reactions. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid could also be used as a pharmaceutical or agrochemical intermediate. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid could also be used as a drug delivery system, as it has been shown to have anti-inflammatory and anti-oxidant properties. Finally, 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid could be used in the development of new drugs, as it has been shown to have an inhibitory effect on the growth of certain bacteria.

Synthesis Methods

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid can be synthesized from the reaction of 5-oxaspiro[2.5]octan-6-one and acetic anhydride in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by crystallization. Another method for the synthesis of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves the reaction of 5-oxaspiro[2.5]octan-6-one with acetic acid in the presence of a base catalyst. The reaction is carried out at elevated temperatures and the product is isolated by distillation.

Scientific Research Applications

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has been used in a variety of scientific research applications due to its ability to act as a proton donor and acceptor and its low toxicity. It has been used in the synthesis of various organic compounds and as a reagent in organic reactions. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has been used in the synthesis of a variety of heterocyclic compounds and as a catalyst in the synthesis of polymers. 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5-oxaspiro[2.5]octan-6-yl}acetic acid' involves the synthesis of the spirocyclic ring followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "5-hydroxyhexanoic acid", "1,5-dibromopentane", "Sodium hydride", "Diethyl malonate", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium borohydride", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "5-hydroxyhexanoic acid is reacted with 1,5-dibromopentane in the presence of sodium hydride to form the spirocyclic ring.", "The resulting spirocyclic compound is then reacted with diethyl malonate and ethyl acetoacetate in the presence of sodium ethoxide to introduce the carboxylic acid group.", "The final step involves reduction of the ketone group using sodium borohydride followed by acetylation using acetic anhydride to form the desired compound '2-{5-oxaspiro[2.5]octan-6-yl}acetic acid'." ] }

CAS RN

2091748-97-7

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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